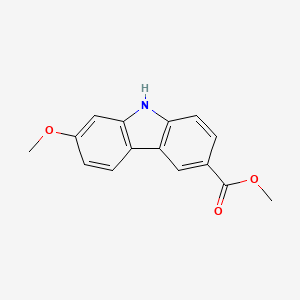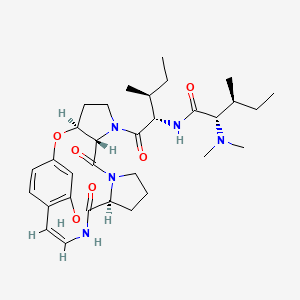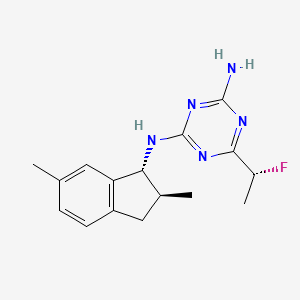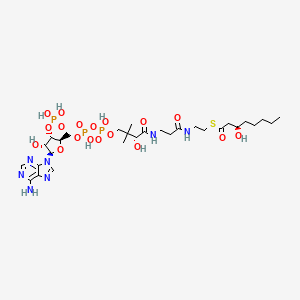
Chandrananimycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chandrananimycin A is a natural product found in Bacteria and Actinomadura with data available.
Applications De Recherche Scientifique
Novel Antibiotic Discovery
Chandrananimycin A, along with Chandrananimycin B and C, was discovered as part of a screening of marine actinomycetes for bioactive principles. These novel antibiotics were isolated from a marine Actinomadura sp. isolate M045. The structure of these antibiotics was determined through mass, 1D, and 2D NMR spectra analysis (Maskey et al., 2003).
Antibacterial and Cytotoxic Activities
Research has shown that chandrananimycin A exhibits certain antibacterial and cytotoxic properties. Compounds like chandrananimycin A have been evaluated for their ability to inhibit indoleamine 2,3-dioxygenase. This enzyme is involved in immune regulation and is of interest for potential therapeutic applications (Pasceri et al., 2013).
Antiproliferative Activity
Chandrananimycin E, a compound related to chandrananimycin A, has shown moderate antiproliferative activity against HUVEC cells and weak cytotoxic activity towards HeLa cells. These findings suggest potential applications in cancer research and therapy (Barnes et al., 2015).
Genetic Manipulation and Biosynthesis
In genetic studies, an efficient conjugation method was developed for the marine Actinomyces sp. isolate M048 to facilitate the manipulation of the chandrananimycin biosynthesis gene cluster. This research provides insights into the genetic underpinnings of antibiotic production and could pave the way for novel biotechnological applications (Hou et al., 2008).
Propriétés
Nom du produit |
Chandrananimycin A |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
N-(9-hydroxy-3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-7(17)15-8-5-9-13(6-11(8)19)20-12-4-2-3-10(18)14(12)16-9/h2-6,18H,1H3,(H,15,17) |
Clé InChI |
VRKDUDPRCAZBHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=NC3=C(C=CC=C3OC2=CC1=O)O |
Synonymes |
chandrananimycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)


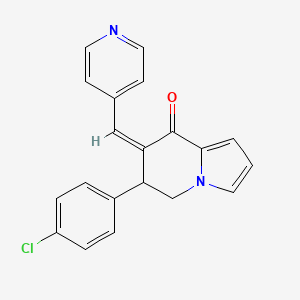
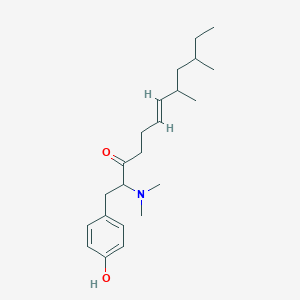
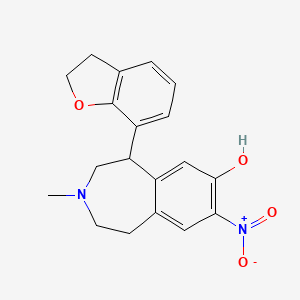
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
